N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-d]pyrimidine derivative with cyclohexylamine and methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine: Unique due to its specific substitution pattern and structural features.
N-phenylthieno[2,3-d]pyrimidin-4-amine: Lacks the cyclohexyl and methyl groups, resulting in different chemical properties.
N-cyclohexylthieno[2,3-d]pyrimidin-4-amine: Missing the phenyl group, which affects its reactivity and applications.
Uniqueness
This compound stands out due to its combination of cyclohexyl, methyl, and phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6766-63-8 |
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Molecular Formula |
C19H21N3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H21N3S/c1-22(15-10-6-3-7-11-15)18-17-16(14-8-4-2-5-9-14)12-23-19(17)21-13-20-18/h2,4-5,8-9,12-13,15H,3,6-7,10-11H2,1H3 |
InChI Key |
JFWOTYBLLCHCGM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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